molecular formula C22H17N3O3 B14951307 [2-(1,3-benzodioxol-5-yl)quinolin-4-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B14951307
M. Wt: 371.4 g/mol
InChI Key: RQTRDEQCUJGMHF-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone: is a complex organic compound featuring a quinoline core substituted with a benzodioxole group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core is synthesized through a Skraup reaction, involving glycerol, sulfuric acid, and an oxidizing agent.

    Introduction of the Benzodioxole Group: The benzodioxole moiety is introduced via a Friedel-Crafts acylation reaction using appropriate benzodioxole derivatives.

    Attachment of the Pyrazole Group: The final step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrazole moieties.

    Reduction: Reduction reactions can target the quinoline core, potentially modifying its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered electronic properties.

    Substitution: Substituted derivatives with various functional groups attached.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Biochemistry: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.

Industry

    Chemical Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

    Electronics: Employed in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism by which 2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone exerts its effects involves:

    Molecular Targets: The compound targets DNA, enzymes, and proteins, leading to various biological effects.

    Pathways Involved: It can inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The interaction with DNA can lead to the disruption of replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone: Lacks the dimethyl substitution on the pyrazole ring.

    2-(1,3-benzodioxol-5-yl)quinolin-4-ylethanone: Features an ethanone group instead of a methanone group.

Uniqueness

    Structural Features: The presence of both benzodioxole and pyrazole moieties in the same molecule provides unique electronic and steric properties.

    Biological Activity: The specific substitutions on the pyrazole ring enhance its interaction with biological targets, making it more potent in certain applications.

This detailed article provides a comprehensive overview of 2-(1,3-benzodioxol-5-yl)quinolin-4-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C22H17N3O3/c1-13-9-14(2)25(24-13)22(26)17-11-19(23-18-6-4-3-5-16(17)18)15-7-8-20-21(10-15)28-12-27-20/h3-11H,12H2,1-2H3

InChI Key

RQTRDEQCUJGMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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